

Application Notes and Protocols for BRD4 Degrader AT1 Western Blot Analysis

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Compound of Interest		
Compound Name:	BRD4 degrader AT1	
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These application notes provide a detailed protocol for the detection and quantification of Bromodomain-containing protein 4 (BRD4) degradation in response to treatment with the PROTAC degrader AT1 using Western blot analysis.

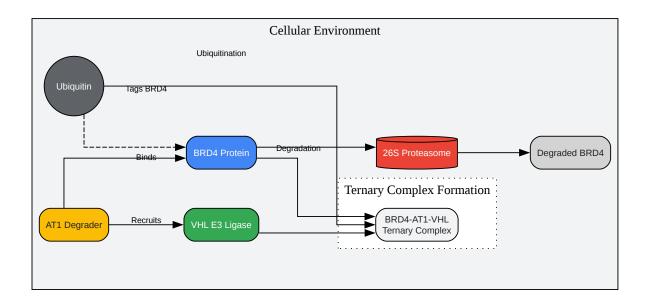
Introduction

AT1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BRD4.[1] It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] Western blotting is a fundamental technique to confirm the efficacy and specificity of AT1 by measuring the reduction in BRD4 protein levels within cells.[3][4]

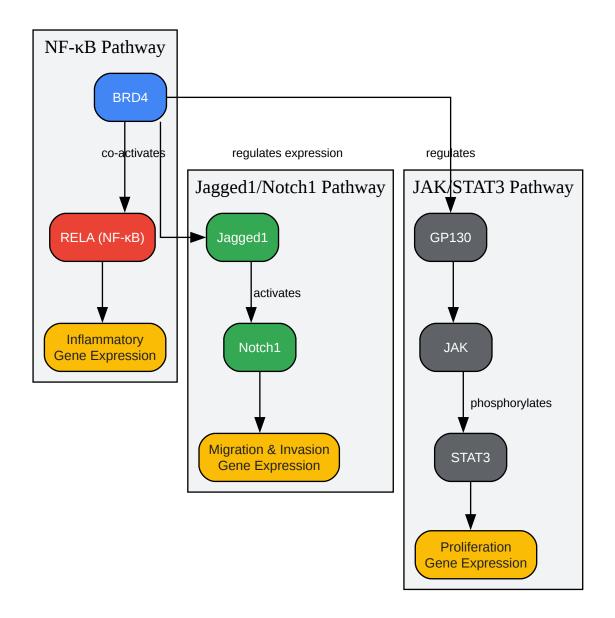
Mechanism of Action of AT1

AT1 is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BRD4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.[2] This targeted degradation approach allows for the selective removal of BRD4 protein, enabling the study of its downstream effects.

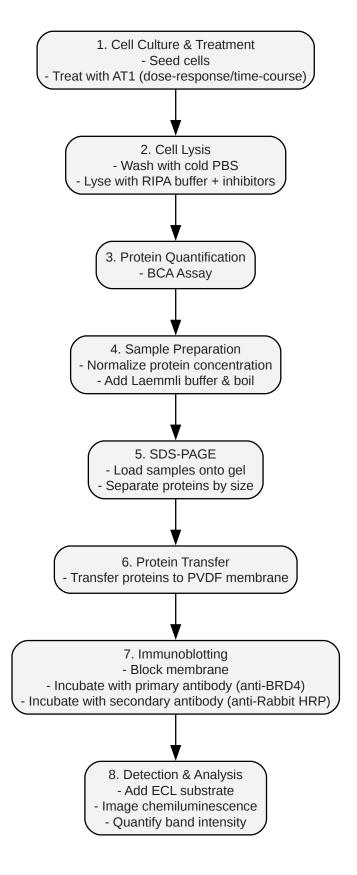












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